molecular formula C9H14N2O2 B8618473 N-(But-3-ynyl)morpholine-4-carboxamide

N-(But-3-ynyl)morpholine-4-carboxamide

Cat. No.: B8618473
M. Wt: 182.22 g/mol
InChI Key: NKGMGDPKNBXXGO-UHFFFAOYSA-N
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Description

N-(But-3-ynyl)morpholine-4-carboxamide is a synthetic compound featuring a morpholine ring connected to a carboxamide group, which is further substituted with a but-3-ynyl moiety (a four-carbon chain with a terminal alkyne). These analogs serve as intermediates in drug synthesis, such as beta-1 adrenergic receptor agonists (e.g., xamoterol) and antifungal agents .

Properties

Molecular Formula

C9H14N2O2

Molecular Weight

182.22 g/mol

IUPAC Name

N-but-3-ynylmorpholine-4-carboxamide

InChI

InChI=1S/C9H14N2O2/c1-2-3-4-10-9(12)11-5-7-13-8-6-11/h1H,3-8H2,(H,10,12)

InChI Key

NKGMGDPKNBXXGO-UHFFFAOYSA-N

Canonical SMILES

C#CCCNC(=O)N1CCOCC1

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues

The following table highlights key structural analogs and their differences:

Compound Name Substituent on Carboxamide Molecular Weight (g/mol) Key Applications/Properties References
N-(But-3-ynyl)morpholine-4-carboxamide But-3-ynyl ~224.27 (calculated) Potential intermediate in alkyne-based synthesis Inferred
N-Phenylmorpholine-4-carboxamide Phenyl 220.27 Antimicrobial/antifungal studies
N-(2-Aminoethyl)morpholine-4-carboxamide 2-Aminoethyl 173.22 Precursor to xamoterol and STD-101-B1
N-(4-Iodophenyl)morpholine-4-carboxamide 4-Iodophenyl 332.14 Radioligand or imaging applications

Key Observations :

  • Substituent Effects: The but-3-ynyl group introduces alkyne functionality, enhancing reactivity for click chemistry or cross-coupling reactions compared to phenyl or aminoethyl groups. This feature is absent in N-phenyl and N-aminoethyl analogs .
  • Molecular Weight : The alkyne substituent increases molecular weight slightly compared to simpler analogs like N-phenyl derivatives.

Physicochemical Properties

  • This contrasts with N-(4-iodophenyl)morpholine-4-carboxamide, where iodine adds steric bulk and polarity .
  • Solubility: Aminoethyl derivatives exhibit higher aqueous solubility due to protonatable amines, whereas alkyne and aryl substituents reduce solubility .

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